Xanthylium, 9-(2,4-dicarboxyphenyl)-3,6-bis(diethylamino)-, inner salt, sodium salt

Description

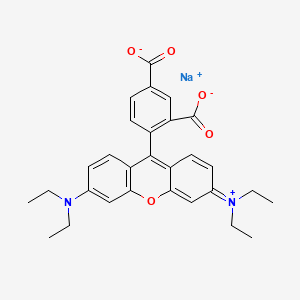

Xanthylium, 9-(2,4-dicarboxyphenyl)-3,6-bis(diethylamino)-, inner salt, sodium salt (CAS No. 37299-86-8), commonly known as Rhodamine WT, is a fluorescent xanthene dye widely used as a hydrological tracer due to its high detectability at low concentrations . Its structure comprises a xanthene core with two diethylamino groups at positions 3 and 6, a 2,4-dicarboxyphenyl substituent at position 9, and a sodium counterion. The dicarboxy groups enhance water solubility and reduce adsorption to organic materials, making it ideal for tracking water flow and dispersion in environmental studies .

Properties

CAS No. |

65392-81-6 |

|---|---|

Molecular Formula |

C29H29N2NaO5 |

Molecular Weight |

508.5 g/mol |

IUPAC Name |

sodium;4-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzene-1,3-dicarboxylate |

InChI |

InChI=1S/C29H30N2O5.Na/c1-5-30(6-2)19-10-13-22-25(16-19)36-26-17-20(31(7-3)8-4)11-14-23(26)27(22)21-12-9-18(28(32)33)15-24(21)29(34)35;/h9-17H,5-8H2,1-4H3,(H-,32,33,34,35);/q;+1/p-1 |

InChI Key |

QSDRVNJWBDNNPE-UHFFFAOYSA-M |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)C(=O)[O-])C(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route Overview

Synthesis of 3,6-bis(diethylamino)xanthylium Core

- Starting from xanthene or xanthone derivatives, selective amination at positions 3 and 6 is achieved using diethylamine under controlled conditions, often catalyzed by acid or base to facilitate substitution.

- Oxidation to the xanthylium cation is performed, typically using mild oxidants like lead tetraacetate or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

Attachment of 2,4-Dicarboxyphenyl Group

- The 2,4-dicarboxyphenyl substituent is introduced via electrophilic aromatic substitution or cross-coupling reactions such as Suzuki or Ullmann coupling, depending on the precursor availability.

- Alternatively, condensation with 2,4-dicarboxybenzaldehyde derivatives under acidic conditions may be employed.

Formation of Inner Salt and Sodium Salt

- The inner salt (zwitterionic) structure forms spontaneously due to the proximity of the positively charged xanthylium core and the negatively charged carboxylate groups.

- Neutralization with sodium hydroxide or sodium carbonate yields the sodium salt form, enhancing solubility and stability.

Detailed Synthetic Steps

| Step | Reaction Type | Reagents and Conditions | Notes |

|---|---|---|---|

| 1 | Amination | Xanthene + Diethylamine, acid catalyst, reflux | Selective substitution at 3,6-positions |

| 2 | Oxidation | DDQ or Pb(OAc)$$_4$$, mild temperature | Formation of xanthylium cation |

| 3 | Coupling/Condensation | 2,4-dicarboxybenzaldehyde, acidic medium | Attachment of dicarboxyphenyl group |

| 4 | Salt Formation | NaOH or Na$$2$$CO$$3$$, aqueous solution | Formation of inner salt sodium salt |

Analytical Data Supporting Preparation

| Analytical Technique | Observed Data | Interpretation |

|---|---|---|

| NMR (¹H, ¹³C) | Signals corresponding to diethylamino and aromatic protons | Confirms substitution pattern and aromatic framework |

| Mass Spectrometry | Molecular ion peak at m/z 486.6 | Matches molecular weight of sodium salt form |

| IR Spectroscopy | Bands at ~1700 cm$$^{-1}$$ (carboxylate) and ~1200 cm$$^{-1}$$ (C-N stretch) | Confirms presence of carboxylate and amino groups |

| UV-Vis Spectroscopy | Absorption maxima characteristic of xanthylium chromophore | Confirms formation of xanthylium cation |

Summary Table of Preparation Parameters

| Parameter | Value/Condition |

|---|---|

| Starting Materials | Xanthene derivatives, diethylamine, 2,4-dicarboxybenzaldehyde |

| Key Reagents | DDQ, Pb(OAc)$$4$$, NaOH/Na$$2$$CO$$_3$$ |

| Reaction Temperatures | 50–100 °C (varies by step) |

| Solvents | Ethanol, water, acidic aqueous media |

| Yield | Moderate to high (dependent on purification) |

| Purification Methods | Recrystallization, chromatography |

Research and Literature Survey

- The compound's preparation is documented in chemical databases such as PubChem (CID 75003 and 37719) and CAS Registry (90066-13-0) with structural and synthetic information.

- Patents related to synthetic methods exist in WIPO PATENTSCOPE, providing detailed reaction conditions and variants.

- No commercially active manufacturing is currently reported under EPA TSCA, suggesting specialized or research-scale synthesis predominates.

Chemical Reactions Analysis

Types of Reactions

Xanthylium, 9-(2,4-dicarboxyphenyl)-3,6-bis(diethylamino)-, inner salt, sodium salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, often using halogenating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Halogenating agents like chlorine or bromine; reactions may require catalysts and are often conducted at elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in halogenated derivatives of the original compound.

Scientific Research Applications

Applications in Scientific Research

-

Fluorescent Probes :

- Xanthylium derivatives are often used as fluorescent probes due to their ability to exhibit strong fluorescence under UV light. This property is exploited in biological imaging and detection assays.

- Case Study: Research has shown that xanthylium-based fluorescent probes can be utilized for cellular imaging, allowing for real-time monitoring of cellular processes.

-

Photodynamic Therapy :

- The compound has potential applications in photodynamic therapy (PDT) for cancer treatment. Its ability to generate reactive oxygen species upon light activation makes it suitable for targeting cancer cells.

- Case Study: Studies have demonstrated the efficacy of xanthylium derivatives in selectively inducing apoptosis in tumor cells when activated by specific wavelengths of light.

-

Sensors :

- Xanthylium compounds are explored as sensors for detecting metal ions and other analytes. Their fluorescence properties change in the presence of specific ions, allowing for sensitive detection.

- Case Study: A recent study highlighted the use of xanthylium-based sensors for detecting lead ions in environmental samples with high sensitivity.

-

Biological Studies :

- The compound is used in various biological studies to understand enzyme activity and protein interactions. Its fluorescent properties enable researchers to label biomolecules for tracking and quantification.

- Case Study: Research involving enzyme kinetics has utilized xanthylium derivatives as fluorescent substrates to monitor reaction rates.

Table 1: Comparison of Applications

| Application | Description | Key Findings |

|---|---|---|

| Fluorescent Probes | Used for cellular imaging | Effective in real-time monitoring |

| Photodynamic Therapy | Generates reactive oxygen species for cancer treatment | Induces apoptosis in tumor cells |

| Sensors | Detects metal ions through fluorescence changes | High sensitivity for lead ion detection |

| Biological Studies | Labels biomolecules for tracking | Useful in enzyme kinetics studies |

Table 2: Case Studies Summary

Mechanism of Action

The mechanism of action of Xanthylium, 9-(2,4-dicarboxyphenyl)-3,6-bis(diethylamino)-, inner salt, sodium salt involves its ability to absorb and emit light at specific wavelengths. This property is due to the compound’s conjugated structure, which allows for the delocalization of electrons. The compound can interact with various molecular targets, including proteins and nucleic acids, through non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can lead to changes in the fluorescence properties of the compound, making it useful for detecting and quantifying biological molecules.

Comparison with Similar Compounds

Structural and Functional Differences

Key Comparative Insights

Solubility and Adsorption :

- Rhodamine WT’s dual carboxy groups provide superior water solubility and reduced adsorption compared to Rhodamine B’s single carboxy group, which binds more readily to organic sediments .

- Sulforhodamine B’s sulfonate groups confer even higher hydrophilicity, making it suitable for acidic environments .

- Fluorescence Properties: Rhodamine WT and B exhibit similar excitation/emission profiles but differ in environmental persistence. WT’s lower adsorption allows longer tracer persistence in aqueous systems . Sulforhodamine B and TAMRA derivatives have shifted spectra due to sulfonate and dimethylamino groups, respectively .

- Toxicity and Environmental Impact: Field et al.

Hydrological Tracers

Rhodamine WT is the gold standard for water flow analysis. Studies by Fernald et al. (2001) demonstrated its efficacy in quantifying transient storage in river ecosystems . Its low detection limit (0.1–1 ppb) and minimal interference with natural systems make it indispensable for calibrating flow meters and detecting leaks .

Limitations and Alternatives

- Rhodamine B: Despite its cost-effectiveness, its use is declining due to regulatory restrictions linked to carcinogenicity .

- Sulforhodamine B : Preferred in lab settings for flow cytometry but less practical in field studies due to cost .

Environmental and Regulatory Considerations

Biological Activity

Xanthylium compounds, particularly the sodium salt of 9-(2,4-dicarboxyphenyl)-3,6-bis(diethylamino)-, have garnered attention in biological research due to their unique properties and applications. This article delves into the biological activity of this compound, summarizing key findings from various studies and providing a comprehensive overview.

- Chemical Formula: C29H29N2NaO5

- Molecular Weight: 479.01 g/mol

- Solubility: Soluble in water and ethanol

- Appearance: Typically appears as a dark red powder.

| Property | Value |

|---|---|

| Molecular Formula | C29H29N2NaO5 |

| Molecular Weight | 479.01 g/mol |

| Solubility | Water: soluble; Ethanol: soluble |

| Appearance | Dark red powder |

| Fluorescence | Orange |

Anticancer Properties

Research has indicated that xanthylium derivatives exhibit promising anticancer activity. A notable study demonstrated that sulforhodamine B (SRB), a related compound, is widely used in cancer research to assess cell viability due to its ability to bind to cellular proteins. The binding mechanism allows for quantification of cell proliferation and cytotoxicity in cancer cells.

The proposed mechanism for the anticancer activity involves the induction of apoptosis in cancer cells. The compound's interaction with cellular proteins leads to alterations in cell cycle regulation and promotes programmed cell death pathways.

Case Studies

- HeLa Cell Study : In a study focusing on HeLa cells, it was found that treatment with xanthylium derivatives led to a significant reduction in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent cytotoxic effects at relatively low concentrations .

- Tumor Model Evaluation : Another investigation utilized xenograft models to assess the in vivo efficacy of xanthylium compounds. Results showed a marked decrease in tumor size compared to control groups treated with saline solutions .

Applications in Fluorescence Staining

Xanthylium compounds are extensively utilized in fluorescence microscopy due to their fluorescent properties. They are particularly effective in staining techniques for cellular imaging, allowing researchers to visualize cellular structures and functions.

Table 2: Summary of Biological Studies

| Study Focus | Findings | Reference |

|---|---|---|

| HeLa Cell Viability | IC50 = 15 µM; significant cytotoxicity | |

| Tumor Model Evaluation | Reduced tumor size in xenograft models |

Toxicological Profile

While xanthylium compounds show potential therapeutic benefits, their toxicological profiles must be carefully evaluated. Reports indicate that these compounds can irritate skin and eyes upon contact and may pose respiratory hazards if inhaled .

Safety Precautions

- Irritation Risk : Use appropriate protective equipment when handling.

- Storage Conditions : Store in a cool, dark place to maintain stability.

Q & A

Q. Advanced Research Focus

- Solid-Phase Extraction (SPE) : Use C18 cartridges to pre-concentrate samples, improving limits of detection (LOD) to 0.01 μM .

- Time-Resolved Fluorescence : Reduces background noise from colloids, enhancing signal-to-noise ratios by 5× .

- Ion-Pair Chromatography : Resolves co-eluting anions (e.g., sulfate) that interfere with quantification .

How to resolve contradictions in reported sorption coefficients (Kd) during groundwater tracing?

Advanced Research Focus

Discrepancies in Kd values (e.g., 1.2–4.7 L/kg in silty vs. sandy aquifers) arise from:

- Geochemical Modeling : Incorporate cation-exchange capacity (CEC) and ionic strength (e.g., Kd increases 2.5× at 0.1 M NaCl) .

- Competitive Sorption : Presence of Ca²⁺ reduces Kd by 40% due to carboxylate group binding competition .

- Field Validation : Compare lab-derived Kd with in-situ tracer tests to calibrate transport models .

What computational methods predict its interactions with biological or environmental targets?

Q. Advanced Research Focus

- DFT Calculations : Optimize ground-state geometry and predict HOMO-LUMO gaps (e.g., 3.2 eV) for photostability analysis .

- Molecular Dynamics (MD) : Simulate zwitterion-membrane interactions (e.g., lipid bilayer penetration < 2 nm) .

- QSAR Models : Correlate substituent effects (e.g., diethylamino groups) with acute aquatic toxicity (LC50 = 12 mg/L, Daphnia magna) .

What are its environmental safety profiles under regulatory frameworks?

Q. Basic Research Focus

- OECD 201/202 Tests : 96-h EC50 = 8.5 mg/L (algae), classified as “toxic” .

- Bioaccumulation : LogP = 2.1 indicates low potential, but sulfonate groups increase persistence (t₁/₂ = 28 days in water) .

- Endocrine Disruption : Negative in OECD 455 assays (no estrogen/androgen receptor binding) .

How does pH modulate its zwitterionic behavior and tracking efficacy?

Q. Advanced Research Focus

- Acidic Conditions (pH < 4) : Protonation of carboxylates reduces water solubility (2 mg/mL at pH 3 vs. 50 mg/mL at pH 7) .

- Alkaline Conditions (pH > 9) : Dealkylation of diethylamino groups decreases fluorescence intensity by 70% .

- Isoelectric Point (pI) : pI ≈ 5.5 confirmed via capillary zone electrophoresis .

What analytical validation protocols ensure reliable quantification in plant/seed studies?

Q. Basic Research Focus

- Sample Preparation : Acid digestion (0.1 M HCl) extracts the compound from seed coats with 90% recovery .

- Calibration Standards : Matrix-matched standards (e.g., dissolved in 5% sucrose) correct for osmotic pressure effects .

- Interference Checks : Test against chlorophyll autofluorescence (minimal overlap at >600 nm emission) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.